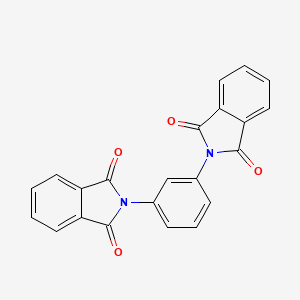
1H-Isoindole-1,3(2H)-dione, 2,2'-(1,3-phenylene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,3-Phenylene)bis(1H-isoindole-1,3(2H)-dione) is a chemical compound known for its unique structure and properties It is a derivative of isoindole, featuring two isoindole-1,3-dione groups connected by a 1,3-phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(1H-isoindole-1,3(2H)-dione) typically involves the reaction of phthalic anhydride with a diamine, such as m-phenylenediamine, under controlled conditions. The reaction proceeds through a condensation mechanism, forming the desired bis-imide compound. The reaction conditions often include elevated temperatures and the use of a suitable solvent, such as acetic acid or dimethylformamide, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,3-Phenylene)bis(1H-isoindole-1,3(2H)-dione) can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,3-Phenylene)bis(1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imide groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenylene ring or the isoindole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoindole derivatives depending on the reagents used.
Scientific Research Applications
2,2’-(1,3-Phenylene)bis(1H-isoindole-1,3(2H)-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of high-performance materials, such as polyimides and other advanced polymers.
Mechanism of Action
The mechanism of action of 2,2’-(1,3-Phenylene)bis(1H-isoindole-1,3(2H)-dione) involves its interaction with specific molecular targets and pathways. The compound’s imide groups can form hydrogen bonds or interact with enzymes and receptors, influencing various biological processes. Its phenylene bridge provides rigidity and stability, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2’-(1,4-Phenylene)bis(1H-isoindole-1,3(2H)-dione): Similar structure but with a 1,4-phenylene bridge.
2,2’-(1,3-Phenylene)bis(4H-3,1-benzoxazin-4-one): Contains benzoxazinone groups instead of isoindole-dione.
2,2’-(1,4-Phenylene)bis(1H-benzimidazole-4,6-disulfonic acid): Features benzimidazole and sulfonic acid groups.
Uniqueness
2,2’-(1,3-Phenylene)bis(1H-isoindole-1,3(2H)-dione) is unique due to its specific 1,3-phenylene linkage, which imparts distinct electronic and steric properties. This structural arrangement can influence its reactivity and interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H12N2O4 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
2-[3-(1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H12N2O4/c25-19-15-8-1-2-9-16(15)20(26)23(19)13-6-5-7-14(12-13)24-21(27)17-10-3-4-11-18(17)22(24)28/h1-12H |
InChI Key |
APQBHDJUOUDRGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















